Boc-N-Me-D-Allo-Ile-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

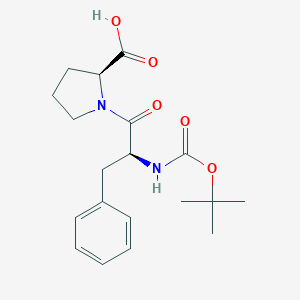

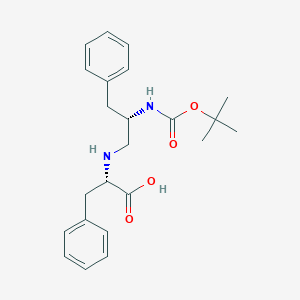

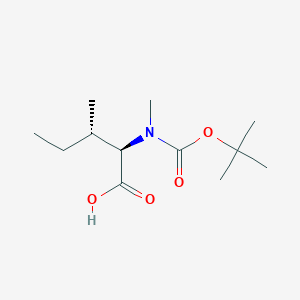

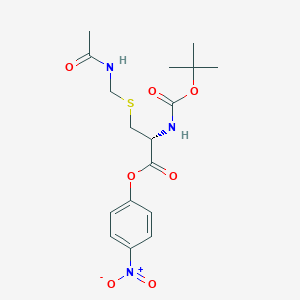

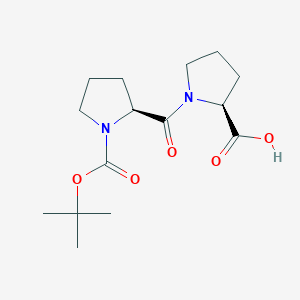

“Boc-N-Me-D-Allo-Ile-OH” is a chemical compound with the molecular formula C12H23NO4 . It is also known as N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-D-alloisoleucine .

Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis

“Boc-N-Me-D-Allo-Ile-OH” has a molecular weight of 245.32 . Other physical and chemical properties were not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity of Peptides

Protected amino acids, similar to "Boc-N-Me-D-Allo-Ile-OH," are crucial in the synthesis of biologically active peptides. For instance, the synthesis and biological activity of homoarginine-containing opioid peptides demonstrate how Boc-protected amino acids facilitate the creation of peptides with potential therapeutic applications. These peptides, designed with increased resistance to degradation by trypsin-like enzymes, illustrate the role of protected amino acids in developing biologically active compounds J. Izdebski et al., 2007.

Advanced Material Synthesis

The creation of advanced materials, such as photocatalysts for environmental applications, also benefits from the precise synthesis methods that involve protected amino acids. An example is the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure for NOx removal, showcasing the application of advanced synthesis techniques in developing materials with enhanced photocatalytic activity G. Zhu et al., 2019.

Biomedical Research

In biomedical research, the synthesis of peptides using Boc-protected amino acids plays a pivotal role in studying disease mechanisms and developing therapeutic strategies. For example, the study of anti-apoptotic proteins with Boc-D-Lys-OH underscores the importance of synthetic peptides in understanding apoptosis mechanisms, potentially leading to novel cancer therapies E. B. Şaş et al., 2020.

Molecular Engineering and Catalysis

Protected amino acids are instrumental in molecular engineering, where they enable the construction of complex molecules with specific functions. This is evident in the development of chiral polymers and block copolymers for drug delivery applications, where the precise control over polymer structure and functionality is crucial Kamal Bauri et al., 2013.

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427192 |

Source

|

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-D-Allo-Ile-OH | |

CAS RN |

53462-50-3 |

Source

|

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)